molecular formula C19H16S B12981392 [4-(4-phenylphenyl)phenyl]methanethiol

[4-(4-phenylphenyl)phenyl]methanethiol

Cat. No.: B12981392
M. Wt: 276.4 g/mol
InChI Key: YVJYBBQPXSVPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-phenylphenyl)phenyl]methanethiol: is an organic compound characterized by a thiol group attached to a methylene bridge, which is further connected to a phenyl group substituted with two additional phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-phenylphenyl)phenyl]methanethiol typically involves the reaction of [4-(4-phenylphenyl)phenyl]methanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-phenylphenyl)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: [4-(4-phenylphenyl)phenyl]methanethiol is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. It serves as a precursor for the synthesis of various functionalized aromatic compounds.

Biology: In biological research, this compound can be used to study the interactions of thiol groups with biological molecules. It may also serve as a probe for investigating redox processes in biological systems.

Medicine: The compound’s thiol group makes it a potential candidate for drug development, particularly in designing molecules that can interact with thiol-sensitive enzymes and proteins.

Industry: In industrial applications, this compound can be used as an additive in materials science, particularly in the development of polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of [4-(4-phenylphenyl)phenyl]methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, interact with metal ions, and undergo redox reactions. These interactions can modulate the activity of enzymes and proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    Benzyl mercaptan: Similar structure with a thiol group attached to a benzyl group.

    Phenylmethanethiol: A simpler analog with a thiol group attached to a phenyl group.

Uniqueness: [4-(4-phenylphenyl)phenyl]methanethiol is unique due to its extended aromatic system, which provides additional stability and potential for interactions compared to simpler thiol compounds. This structural complexity makes it a valuable compound for advanced research and industrial applications.

Properties

Molecular Formula

C19H16S

Molecular Weight

276.4 g/mol

IUPAC Name

[4-(4-phenylphenyl)phenyl]methanethiol

InChI

InChI=1S/C19H16S/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14H2

InChI Key

YVJYBBQPXSVPNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.